9-Anthracenylmethyl methacrylate
Overview
Description
9-Anthracenylmethyl methacrylate is a methacrylate-based monomer bearing an anthracene group . It is a fluorescent copolymer used as an optic fiber sensor for the determination of Tetracycline . It is a colorless to slightly yellow liquid with an aromatic smell .
Synthesis Analysis
9-Anthracenylmethyl methacrylate (9-AMM) is generally synthesized by reacting 9-Anthracene-methanol with methylene chloride and methacryloyl chloride in the presence of a base triethylamine .Molecular Structure Analysis
The molecular formula of 9-Anthracenylmethyl methacrylate is C19H16O2 . Its molecular weight is 276.33 .Chemical Reactions Analysis
This monomer can be used in different polymerization conditions such as classical polymerization, photopolymerization, and ATRP . For biomedical and diagnosis applications, the resulting 9-anthracenylmethyl methacrylate polymer (pAMMA) is linked on the surface of nanoparticles .Physical And Chemical Properties Analysis
9-Anthracenylmethyl methacrylate is a solid with a melting point of 80-85 °C (lit.) . It has a maximum absorption wavelength (λmax) of 249 nm .Scientific Research Applications
Sensing Applications
- Scientific Field : Analytical Chemistry .
- Application Summary : 9-Anthracenylmethyl methacrylate is used in the development of stimuli-responsive polymer/nanomaterial hybrids for sensing applications . These hybrids are capable of generating readout signals proportional to the concentration of specific analytes of interest .
- Methods of Application : Large numbers of fluorophore monomers, 9-anthracenylmethyl methacrylate, are labelled on the surface of magnetic nanoparticles (MNPs), resulting in considerable amplification of the fluorescence signal .
- Results or Outcomes : With this method, an ultrasensitive biosensor for the DNA of human T-lymphotropic virus type II (HTLV-II), a crucial retrovirus, was successfully developed .
Biomedical and Diagnosis Applications
- Scientific Field : Biomedical Engineering .
- Application Summary : The resulting 9-anthracenylmethyl methacrylate polymer (pAMMA) is linked on the surface of nanoparticles for biomedical and diagnosis applications .
- Methods of Application : This monomer can be used in different polymerization conditions such as classical polymerization, photopolymerization and ATRP . The binding of pAMMA on the surface of magnetic nanoparticles leads to a significant amplification of the fluorescence signal for DNA detection .
- Results or Outcomes : The application of this method has led to the development of an ultrasensitive fluorescent detection system for HTLV-II DNA based on magnetic nanoparticles and atom transfer radical polymerization signal amplification .
Optic Fiber Sensor
- Scientific Field : Optical Engineering .
- Application Summary : 9-Anthrylmethyl Methacrylate is used as a fluorescent copolymer in optic fiber sensors .
- Methods of Application : The monomer is polymerized and the resulting copolymer is used in the fabrication of optic fiber sensors .
- Results or Outcomes : This application has been used for the determination of Tetracycline .
Lithium Ion Battery Performance
- Scientific Field : Energy Storage .
- Application Summary : 9-Anthracenylmethyl methacrylate is used to prepare conductive polymer binders for Si anode, improving the performance of Lithium ion batteries .
- Methods of Application : The monomer is polymerized under various conditions to form a conductive polymer. This polymer is then used as a binder for Si anode in Lithium ion batteries .
- Results or Outcomes : The use of this monomer increases the aromatic content of the binder, leading to improved battery performance .
Determination of Isocyanates
- Scientific Field : Analytical Chemistry .
- Application Summary : 9-Anthracenemethanol, which can be derived from 9-Anthracenylmethyl methacrylate, is used as a starting material to prepare 9-anthracenylmethyl-1-piperazinecarboxylate .
- Methods of Application : This compound acts as a reagent in the determination of isocyanates using High-Performance Liquid Chromatography (HPLC) .
- Results or Outcomes : This method allows for the accurate and efficient detection of isocyanates .
Adsorption Kinetics Study
- Scientific Field : Materials Science .
- Application Summary : 9-Anthracenylmethyl methacrylate is used in the study of adsorption kinetics of polymers onto SiO2 surface measured by Chip Nano-Calorimetry .
- Methods of Application : The alternating current (AC) chip nano-calorimetry is a powerful tool to investigate the physical properties of polymer thin films . Polystyrene (PS) and poly (9-anthracenyl methyl methacrylate) (PAMMA), which have different chemical natures and side group sizes, are used .
- Results or Outcomes : The observed adsorption kinetics for PS were consistent with previously reported results obtained by dielectric spectroscopy . For PAMMA, characteristic adsorption kinetics were found, which shows a clear kink at the crossover between the early and later stages .
Safety And Hazards
Future Directions
The resulting 9-anthracenylmethyl methacrylate polymer (pAMMA) has been used in biomedical and diagnosis applications, particularly in the amplification of the fluorescence signal for DNA detection . In another domain, this monomer is used to prepare conductive polymer binders for Si anode, that improve the Lithium ion battery performance by increasing the aromatic content .
properties
IUPAC Name |
anthracen-9-ylmethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSISMEPNOHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51960-29-3 | |
Record name | 2-Propenoic acid, 2-methyl-, 9-anthracenylmethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51960-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70953610 | |
Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthracenylmethyl methacrylate | |
CAS RN |
31645-35-9 | |
Record name | 9-Anthrylmethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31645-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Anthracenylmethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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